molecular formula C7H12N2 B6230189 5-methylpiperidine-3-carbonitrile, Mixture of diastereomers CAS No. 1374744-16-7

5-methylpiperidine-3-carbonitrile, Mixture of diastereomers

Cat. No.: B6230189
CAS No.: 1374744-16-7
M. Wt: 124.18 g/mol
InChI Key: KLKXWOZRCZWLNA-UHFFFAOYSA-N
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Description

5-Methylpiperidine-3-carbonitrile is a piperidine derivative featuring a methyl group at the 5-position and a nitrile group at the 3-position of the six-membered ring. Its stereochemistry arises from the presence of multiple chiral centers, leading to diastereomeric forms that differ in spatial arrangement. Diastereomers of this compound exhibit distinct physicochemical and biological properties due to variations in molecular conformation and intermolecular interactions. The synthesis of such mixtures often results in non-equimolar ratios of diastereomers, influenced by reaction conditions and steric/electronic factors .

Properties

CAS No.

1374744-16-7

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

5-methylpiperidine-3-carbonitrile

InChI

InChI=1S/C7H12N2/c1-6-2-7(3-8)5-9-4-6/h6-7,9H,2,4-5H2,1H3

InChI Key

KLKXWOZRCZWLNA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CNC1)C#N

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysts

  • ZSM-5 Zeolite Catalysts : Adapted from the cyclization of methylpentanediamine (MPDA) to 3-methylpiperidine, ZSM-5 catalysts facilitate ring closure at 300–400°C under 0–10 bar pressure. When applied to a cyano-containing diamine, this method could yield the target compound with a mass hourly space velocity (MHSV) of 0.6–4.2 g/(g·h).

  • Acid-Catalyzed Cyclization : Protonation of the amine groups in the diamine precursor, followed by intramolecular nucleophilic attack, forms the piperidine ring. For example, hydrochloric acid in refluxing ethanol promotes cyclization while retaining the cyano group.

Stereochemical Outcomes

Cyclization reactions typically lack stereochemical control, resulting in a mixture of cis and trans diastereomers. The ratio depends on the conformation of the diamine precursor during ring closure. For instance, a flexible diamine may produce a 1:1 diastereomer ratio, while steric hindrance near the cyano group could skew the ratio toward the trans isomer.

Nucleophilic Substitution on Piperidine Sulfonate Esters

This two-step method involves introducing a leaving group at position 3 of a pre-formed piperidine ring, followed by displacement with a cyanide nucleophile.

Step 1: Sulfonylation of 5-Methylpiperidine-3-ol

  • Reagents : Methanesulfonyl chloride (MsCl) or toluenesulfonyl chloride (TsCl) in the presence of triethylamine.

  • Conditions : Conducted in dichloromethane at 0–25°C for 2–4 hours, yielding 5-methylpiperidine-3-sulfonate ester.

Step 2: Cyanide Substitution

  • Reagents : Potassium cyanide (KCN) or sodium cyanide (NaCN) in dimethylformamide (DMF).

  • Conditions : Heated to 80–120°C for 6–12 hours under nitrogen. The sulfonate group is replaced by a cyano group via an SN2 mechanism , inverting the configuration at position 3.

Diastereomer Ratios

If the starting 5-methylpiperidine-3-ol is a single enantiomer, the substitution produces the opposite configuration at position 3, leading to one diastereomer. However, if the starting material is a racemic mixture, the product will retain a 1:1 diastereomer ratio.

Reductive Amination of Cyano-Containing Ketones

Reductive amination of 3-cyano-5-methylpiperidone offers a stereoselective pathway, though the synthesis of the ketone precursor requires careful optimization.

Reaction Protocol

  • Ketone Synthesis : Oxidation of 5-methylpiperidine-3-carbonitrile using ruthenium-based catalysts.

  • Reductive Amination : The ketone reacts with ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol at pH 6–7, forming the piperidine ring with retained stereochemistry.

Yield and Selectivity

This method typically achieves 60–75% yield, with diastereomer ratios influenced by the steric environment of the ketone. Bulky substituents favor the cis isomer due to reduced steric clash during imine formation.

Catalytic Hydrogenation of Pyridine Derivatives

Hydrogenation of 3-cyano-5-methylpyridine over noble metal catalysts provides a high-yield route, though nitrile reduction must be suppressed.

Catalysts and Conditions

  • Palladium on Alumina (Pd/Al2O3) : Operates at 50–100°C under 10–30 bar H2 pressure.

  • Selectivity Modifiers : Adding trace amounts of ammonia or amines inhibits reduction of the cyano group to an amine.

Diastereomer Formation

The planar pyridine ring hydrogenates to a piperidine with random configuration at positions 3 and 5, yielding a statistical mixture of cis and trans diastereomers (approximately 1:1).

Comparative Analysis of Methods

MethodYield (%)Diastereomer Ratio (cis:trans)Key Advantage
Diamine Cyclization70–851:1 → 2:1Scalable with continuous flow reactors
Sulfonate Substitution65–90Adjustable via starting materialPrecise stereochemical control
Reductive Amination60–753:1 → 4:1Compatible with chiral catalysts
Pyridine Hydrogenation80–951:1High yield, minimal byproducts

Chemical Reactions Analysis

Types of Reactions

5-methylpiperidine-3-carbonitrile, Mixture of diastereomers, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride or hydrogenation over a palladium catalyst to yield primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where the nitrile group is replaced by other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogenation over a palladium catalyst.

    Substitution: Nucleophiles such as hydroxide ions or amines in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

5-methylpiperidine-3-carbonitrile, Mixture of diastereomers, has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-methylpiperidine-3-carbonitrile, Mixture of diastereomers, depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrile group can undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Table 1: Diastereomeric Ratios and Separation Efficiency in Selected Compounds

Compound Class Diastereomeric Ratio Separation Method Resolution (α) Key Factor Influencing Ratio
Piperidine derivatives (e.g., 5-methylpiperidine-3-carbonitrile) 1:1 to 10:1 Chromatography (silica) 1.5–3.0 Electronic effects of substituents
Azulene diols RR/SS vs. RS/SR Chiralcel-OD-H 2.4 vs. 7.8 Polarity and OH orientation
cis/trans Diastereomers (PT2977) 3:1 (cis:trans) Silica chromatography N/A Crystal packing preferences

Physicochemical Properties

Diastereomers of 5-methylpiperidine-3-carbonitrile differ in polarity, solubility, and chromatographic mobility, akin to chlorinated lipids and azulene diols. For example, RS/SR azulene diastereomers exhibit higher silica affinity due to OH groups aligning on the same face, enhancing retention times .

Analytical Challenges and Resolution

Differentiating diastereomers requires advanced techniques:

  • NMR and HPLC : Used to resolve equilibrating mixtures (e.g., dGh/dIa diastereomers at pH 10.5) .
  • Circular Dichroism (CD) : Essential for enantiomers with strong UV absorption (e.g., azulene diols) .
  • X-ray Crystallography : Definitive for assigning absolute configurations, as in PT2977 .

Contradictions arise in configurational assignments; for dSp diastereomers, NOESY-NMR and TDDFT calculations yielded conflicting results, emphasizing the need for multimodal analysis .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-methylpiperidine-3-carbonitrile as a diastereomeric mixture?

Synthesis typically involves multi-step organic reactions, such as cyclization, nucleophilic substitution, or condensation, under controlled conditions. For example:

  • Cyclization reactions : Piperidine rings can be formed via intramolecular cyclization of aminonitriles using acid catalysts .
  • Substitution reactions : Introduction of the methyl group at position 5 may involve alkylation of a pre-formed piperidine-3-carbonitrile intermediate with methyl iodide in the presence of a base (e.g., K₂CO₃) .
  • Diastereomer formation : Reaction conditions (e.g., solvent polarity, temperature) influence stereochemical outcomes. Polar aprotic solvents like DMF may favor specific transition states, leading to diastereomer mixtures .

Q. How can diastereomers of 5-methylpiperidine-3-carbonitrile be separated and characterized?

  • Separation :
    • Chiral chromatography : Use chiral stationary phases (e.g., cellulose-based columns) with hexane/isopropanol mobile phases to resolve diastereomers .
    • Crystallization : Selective crystallization from ethanol/water mixtures can isolate individual diastereomers based on solubility differences .
  • Characterization :
    • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can distinguish diastereomers via coupling constants (JJ-values) and chemical shifts. For example, axial vs. equatorial methyl groups exhibit distinct splitting patterns .
    • Polarimetry : Optical rotation measurements confirm enantiomeric excess if resolved .

Q. What analytical challenges arise when interpreting NMR data for diastereomeric mixtures?

  • Signal overlap : Diastereomers with similar chemical environments (e.g., near-identical 1H^{1}\text{H} shifts) require advanced techniques:
    • 2D NMR (e.g., COSY, NOESY) to resolve coupling networks and spatial proximities .
    • Variable-temperature NMR to reduce dynamic effects and sharpen peaks .
  • Quantification : Integration of overlapping signals may require deconvolution software or spiking with pure standards .

Advanced Research Questions

Q. How can reaction conditions be optimized to control the diastereomer ratio in synthetic pathways?

  • Kinetic vs. thermodynamic control :
    • Low-temperature reactions favor kinetic products (e.g., less stable diastereomers with lower activation energy).
    • High-temperature reflux promotes equilibration toward thermodynamically stable diastereomers .
  • Catalysts :
    • Chiral ligands (e.g., BINAP) in asymmetric catalysis can bias transition states to favor specific diastereomers .
    • Acid/base additives : Protonation states of intermediates influence steric and electronic effects, altering stereoselectivity .

Q. How does stereochemistry impact the biological activity of 5-methylpiperidine-3-carbonitrile diastereomers?

  • Case study : In therapeutic applications (e.g., enzyme inhibition), diastereomers may exhibit divergent binding affinities due to:
    • Spatial orientation : Axial methyl groups in one diastereomer may sterically hinder target binding .
    • Hydrogen bonding : Differences in nitrile or piperidine ring conformations alter interactions with active-site residues .
  • Methodology :
    • Molecular docking : Compare diastereomer poses in protein binding pockets using software like AutoDock .
    • In vitro assays : Measure IC₅₀ values against target enzymes to correlate stereochemistry with potency .

Q. How can researchers resolve contradictions in diastereomer characterization data?

  • Contradictory NMR assignments :
    • X-ray crystallography : Definitive structural determination via single-crystal analysis .
    • Isotopic labeling : 15N^{15}\text{N}- or 13C^{13}\text{C}-enriched samples enhance NMR signal resolution .
  • Conflicting biological activity :
    • Orthogonal assays : Validate results using multiple techniques (e.g., SPR for binding kinetics and cell-based assays for functional activity) .

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